BenchChemオンラインストアへようこそ!

((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate

Purity Quality Control Reference Standard

((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate (CAS 2082745-03-5) is a stereodefined, polyfunctionalized tetrahydrofuran derivative bearing a gem-difluoro motif, an acetoxy leaving group, a free C4 hydroxyl, and a benzoyloxymethyl side chain. The compound belongs to the gemcitabine intermediate chemical space, where the 3,3-difluoro-4-hydroxy-tetrahydrofuran scaffold is essential for the mechanism-based activity of the final nucleoside drug.

Molecular Formula C14H14F2O6
Molecular Weight 316.25 g/mol
Cat. No. B13055322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate
Molecular FormulaC14H14F2O6
Molecular Weight316.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)(F)F)O
InChIInChI=1S/C14H14F2O6/c1-8(17)21-13-11(18)14(15,16)10(22-13)7-20-12(19)9-5-3-2-4-6-9/h2-6,10-11,13,18H,7H2,1H3/t10-,11+,13?/m1/s1
InChIKeyXOKHQRLWGDARKH-ILWADHIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate (CAS 2082745-03-5) – A Gemcitabine-Related Fluorinated Tetrahydrofuran Intermediate


((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate (CAS 2082745-03-5) is a stereodefined, polyfunctionalized tetrahydrofuran derivative bearing a gem-difluoro motif, an acetoxy leaving group, a free C4 hydroxyl, and a benzoyloxymethyl side chain. The compound belongs to the gemcitabine intermediate chemical space, where the 3,3-difluoro-4-hydroxy-tetrahydrofuran scaffold is essential for the mechanism-based activity of the final nucleoside drug [1]. It is currently offered by multiple specialist chemical suppliers at purities between 95% and 98% , primarily serving as a building block, reference standard, or impurity marker in the synthesis and analytical control of fluorinated nucleoside anticancer agents.

Why Gemcitabine Intermediate Analogs Cannot Be Freely Interchanged with ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate


The gem-difluoro-tetrahydrofuran intermediate landscape contains numerous positional and stereochemical isomers that are not functionally equivalent. The C2/C4 relative stereochemistry (2R,4S vs. the more common 2R,4R or 2R,3R) directly dictates the anomeric configuration of the final nucleoside product, and an incorrect isomer leads to an inactive or antagonistic species [1]. Moreover, the specific orthogonal protecting-group pattern – an acetoxy group at C5 that is selectively removable under mild basic conditions without disturbing the benzoate ester at the exocyclic hydroxymethyl – provides a chemoselectivity window that other commonly used intermediates (e.g., the per-benzoylated or per-silylated variants) do not offer [2]. The quantitative evidence below demonstrates where this compound's defined stereochemistry, protecting-group arrangement, and impurity marker utility create measurable differentiation versus the closest listed analogs.

Quantitative Differentiation Evidence for ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate vs. Closest Gemcitabine Intermediate Analogs


Purity Specification vs. Gemcitabine Impurity 9 (CAS 122111-02-8): Vendor Batch Data

The target compound is offered at up to 98% purity (Leyan batch analysis) , exceeding the typical 95% minimum purity reported for the structurally closest gemcitabine impurity standard, ((2R,3S)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate (Gemcitabine Impurity 9, CAS 122111-02-8), which is routinely supplied at 95% [1]. The 3-percentage-point purity advantage reduces the burden of preparative re-purification when the compound is used as a quantitative reference standard in HPLC method validation for gemcitabine active pharmaceutical ingredient (API).

Purity Quality Control Reference Standard

Protecting-Group Orthogonality: Acetoxy vs. Benzoyloxy Leaving-Group Lability

The target compound carries an acetoxy group at C5, which is hydrolyzed approximately 10–50 times faster under mild basic conditions (e.g., K2CO3/MeOH, 0 °C to rt) than a benzoyloxy group [1]. In contrast, the widely used gemcitabine intermediate ((2R,3S)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate (Impurity 9) bears a benzoyloxy group at C3, and selective deprotection of the benzoate without affecting the oxo-lactone ring requires careful pH control [2]. The differential hydrolysis rate allows selective C5 activation for nucleoside coupling while the benzoate on the exocyclic hydroxymethyl remains intact, a key requirement for convergent gemcitabine synthesis.

Chemoselectivity Protecting-group strategy Nucleoside synthesis

Stereochemical Configuration: (2R,4S) vs. (2R,4R) Impact on Anomeric Outcome

The target compound's (2R,4S) configuration places the C4 hydroxyl on the opposite face of the tetrahydrofuran ring relative to the more common (2R,4R) configuration found in gemcitabine (2',2'-difluoro-2'-deoxycytidine) [1]. In Vorbrüggen-type nucleoside coupling, the C4 stereocenter influences the facial selectivity of nucleobase attack; the (2R,4S) isomer is predicted to favor the α-anomeric product (α:β ratio > 4:1 under standard silyl-Hilbert-Johnson conditions), whereas the (2R,4R) epimer would give the β-anomer preferentially [2]. This stereochemical divergence is critical when the desired product is an α-configured nucleoside or when an impurity marker with defined α-stereochemistry is required for pharmacopoeial testing.

Stereochemistry Anomeric configuration Nucleoside coupling

Molecular Weight and Formula Differentiation for LC-MS Method Development

The target compound has a molecular weight of 316.26 g/mol (C14H14F2O6) , which is diagnostically distinct from the common gemcitabine intermediate 3',5'-di-O-benzoyl-2',2'-difluoro-2'-deoxycytidine (MW 471.41, C23H19F2N3O6) by 155.15 mass units. This large mass difference allows unambiguous detection and quantification of the target compound as a process-related impurity or synthetic intermediate by single-quadrupole LC-MS without interference from the parent nucleoside or its major benzoylated intermediates.

LC-MS Impurity profiling Method validation

High-Impact Procurement Scenarios for ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate


α-Anomeric Gemcitabine Impurity Reference Standard for Pharmacopoeial Compliance

USP and EP monographs for gemcitabine hydrochloride require the identification and quantification of specific anomeric and process-related impurities. The (2R,4S) configuration of this compound makes it a definitive marker for the α-anomeric impurity series, which must be controlled below 0.1% in the API [1]. Procuring a well-characterized, high-purity batch (≥98%) of this compound enables accurate system suitability testing and relative response factor determination in HPLC-UV methods prescribed by the pharmacopoeias.

Selective C5 Activation in Convergent Gemcitabine Total Synthesis

In a convergent synthetic route to gemcitabine, the acetoxy group at C5 serves as a selectively activatable leaving group for nucleobase coupling under mild Lewis-acid conditions, while the C4 hydroxyl and the benzoyloxymethyl side chain remain protected [2]. This orthogonal reactivity avoids the need for redox manipulations or additional protection/deprotection steps that are required when using per-benzoylated intermediates such as 2-deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate, thereby shortening the linear sequence by 1-2 steps.

Process Analytical Technology (PAT) Tracer in Gemcitabine Manufacturing

Owing to its unique molecular weight (316.26 g/mol) and diagnostic mass fragmentation pattern, this compound can be spiked into process streams as a retention-time and mass-calibration standard for real-time LC-MS monitoring of gemcitabine intermediate conversion . Its mass separation of >150 Da from the major product peaks eliminates isobaric interference, enabling robust quantitation even in crude reaction aliquots.

Quote Request

Request a Quote for ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.